molecular formula C21H27NO3 B590443 UR-144 N-pentanoic acid CAS No. 1451369-33-7

UR-144 N-pentanoic acid

Cat. No. B590443
CAS RN: 1451369-33-7
M. Wt: 341.451
InChI Key: UUTHIAPDCFFQKQ-UHFFFAOYSA-N
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Description

UR-144 N-pentanoic acid is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM) . It is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics . This metabolite should be detectable in either serum or urine .


Molecular Structure Analysis

The molecular formula of this compound is C21H27NO3 . Its average mass is 341.444 Da and its mono-isotopic mass is 341.199097 Da .


Chemical Reactions Analysis

This compound is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics . It should be detectable in either serum or urine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, a boiling point of 512.6±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 82.5±3.0 kJ/mol and a flash point of 263.8±24.6 °C .

Scientific Research Applications

  • Detection in Biological Samples : An enzyme-linked immunosorbent assay (ELISA) has been developed for detecting UR-144 N-pentanoic acid in human urine, targeting its metabolite for rapid screening. This assay is sensitive to UR-144 and its related compounds, demonstrating the utility of targeting specific metabolites for drug detection (Mohr et al., 2014).

  • Analytical Techniques for Identification : Different analytical techniques, including ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have been utilized for determining this compound and other synthetic cannabinoids in urine samples, indicating the adaptability of modern analytical methods for identifying such compounds (Berg et al., 2016).

  • Presence in Hair Samples : A study on the deposition of synthetic cannabinoids in hair found that this compound could be detected in hair samples, providing an important proof of synthetic cannabinoid use and excluding the possibility of passive smoke exposure (Park et al., 2014).

  • Metabolic Profile in Human Hepatocytes : Research exploring the metabolism of XLR-11, a synthetic cannabinoid, in human hepatocytes identified this compound as one of the major urinary targets for forensic and clinical investigations, showcasing the importance of understanding metabolic pathways in drug testing (Wohlfarth et al., 2013).

  • Detection in Impaired Driving Cases : A study analyzing urine samples from individuals suspected of driving under the influence found that this compound was a prevalent metabolite, highlighting its significance in the forensic context of drug-impaired driving (Davies et al., 2016).

  • Effects on Human Psychomotor Performance : Research investigating the influence of UR-144 on human psychomotor performance demonstrated that its presence could produce effects incompatible with safe driving, emphasizing the public safety concerns associated with this compound (Adamowicz & Lechowicz, 2015).

Future Directions

The study of synthetic cannabinoids like UR-144 and its metabolites is a rapidly evolving field due to their emergence as new psychoactive substances . Future research will likely focus on further elucidating the metabolism and pharmacology of these compounds, as well as developing methods for their detection in biological samples .

properties

IUPAC Name

5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTHIAPDCFFQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043095
Record name 3-((2,2,3,3-Tetramethylcyclopropyl)carbonyl)-1H-indole-1-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1451369-33-7
Record name UR-144 N-pentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1451369337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((2,2,3,3-Tetramethylcyclopropyl)carbonyl)-1H-indole-1-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1451369-33-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name UR-144 N-PENTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1USZ174277
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: Why is UR-144 N-pentanoic acid a significant target for analysis in suspected driving impairment cases?

A1: this compound is a metabolite of the synthetic cannabinoid UR-144. Analyzing for metabolites in urine provides a wider window of detection compared to the parent compound, which is rapidly metabolized in the body. A study analyzing urine samples from individuals suspected of driving under the influence in Washington, D.C. found this compound to be the most prevalent synthetic cannabinoid metabolite detected []. This prevalence highlights its relevance in forensic investigations involving impaired driving.

Q2: What analytical techniques are commonly used to identify and quantify this compound in biological samples?

A2: Liquid chromatography tandem mass spectrometry (LC-MS/MS) is a widely employed technique for identifying and quantifying this compound in urine samples [, ]. This method offers high sensitivity and selectivity, crucial for accurately detecting and quantifying trace amounts of the metabolite in complex biological matrices.

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